molecular formula C16H22N4O2 B5553902 1-cyclopropyl-N-{2-[(3-methyl-2-pyridinyl)amino]ethyl}-5-oxo-3-pyrrolidinecarboxamide

1-cyclopropyl-N-{2-[(3-methyl-2-pyridinyl)amino]ethyl}-5-oxo-3-pyrrolidinecarboxamide

Cat. No.: B5553902
M. Wt: 302.37 g/mol
InChI Key: HUSWAFOVLFHBPE-UHFFFAOYSA-N
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Description

1-cyclopropyl-N-{2-[(3-methyl-2-pyridinyl)amino]ethyl}-5-oxo-3-pyrrolidinecarboxamide is a useful research compound. Its molecular formula is C16H22N4O2 and its molecular weight is 302.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 302.17427596 g/mol and the complexity rating of the compound is 424. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Ethylene Inhibition and Plant Physiology

1-Methylcyclopropene A Review

(Blankenship & Dole, 2003)This review discusses 1-Methylcyclopropene (1-MCP), an ethylene action inhibitor, highlighting its role in advancing the understanding of ethylene's role in plants. It covers the effective concentrations for ethylene inhibition across various fruits, vegetables, and floriculture crops, emphasizing the importance of considering factors like cultivar, developmental stage, and treatment timing. The paper also explores 1-MCP's diverse effects on processes such as respiration, ethylene production, and chlorophyll degradation.

The Use of 1-Methylcyclopropene (1-MCP) on Fruits and Vegetables (Watkins, 2006)This review focuses on 1-MCP's effects on fruits and vegetables, serving as a tool for investigating ethylene's role in ripening and senescence, and as a technology for maintaining product quality. It discusses the rapid adoption of 1-MCP by the apple industry and explores its potential for other products, indicating the need for further research on its commercial viability across different fruits and vegetables.

Chemistry and Biochemical Applications

Arylmethylidenefuranones Reactions with C- and N-Nucleophiles

(Kamneva, Anis’kova, & Egorova, 2018)The review systematizes data on reactions of arylmethylidene derivatives with various nucleophiles, demonstrating the reaction's direction dependence on initial reagents' structure and reaction conditions. It highlights the synthesis of a wide range of compounds, providing insights into the versatility of these chemical reactions for developing new substances, potentially relevant for exploring novel CNS acting drugs or antimicrobial agents.

Potential for CNS Acting Drugs and Antimicrobial Agents

Functional Chemical Groups that May Likely Become a Source for the Synthesis of Novel Central Nervous System (CNS) Acting Drugs (Saganuwan, 2017)This review identifies functional chemical groups in heterocycles that could lead to CNS activity, emphasizing the importance of heteroatoms like nitrogen, sulfur, and oxygen. It discusses compounds like pyridostigmine and quinine, highlighting the role of keto-enol tautomerism and chiral amines in synthesizing biologically active compounds, potentially guiding research into novel CNS drugs or antimicrobial substances.

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. This might include exploring its potential uses in medicine, materials science, or other fields .

Properties

IUPAC Name

1-cyclopropyl-N-[2-[(3-methylpyridin-2-yl)amino]ethyl]-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2/c1-11-3-2-6-17-15(11)18-7-8-19-16(22)12-9-14(21)20(10-12)13-4-5-13/h2-3,6,12-13H,4-5,7-10H2,1H3,(H,17,18)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUSWAFOVLFHBPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NCCNC(=O)C2CC(=O)N(C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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